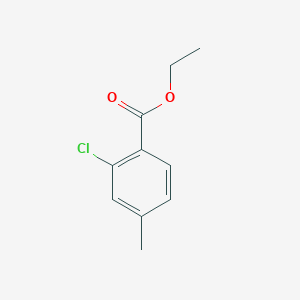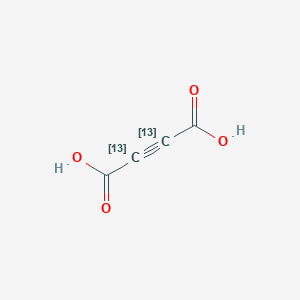![molecular formula C17H24Cl2NOPPd B3333528 Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) CAS No. 1100332-45-3](/img/structure/B3333528.png)
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II)
Übersicht
Beschreibung
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is a palladium complex with the chemical formula C17H24Cl2NOPPd. It is known for its application as a catalyst in various organic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions . This compound is characterized by its stability and efficiency in facilitating these reactions, making it a valuable tool in synthetic chemistry.
Wirkmechanismus
Target of Action
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is a palladium-based catalyst . The primary targets of this compound are organic substrates involved in various types of coupling reactions .
Mode of Action
The compound interacts with its targets by facilitating the formation of carbon-carbon and carbon-heteroatom bonds . It does so by accelerating the rate of reaction, allowing these bonds to form under milder conditions than would otherwise be possible .
Biochemical Pathways
The compound is involved in several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction . These reactions are fundamental to the synthesis of complex organic molecules, affecting pathways involved in the production of pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
In the context of a chemical reaction, the compound’s efficiency, selectivity, and turnover frequency can be considered analogous to bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are the formation of new carbon-carbon and carbon-heteroatom bonds . This enables the synthesis of complex organic molecules from simpler precursors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) typically involves the reaction of 8-hydroxyquinoline with di-tert-butylphosphine oxide, followed by coordination with palladium chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. The industrial process also emphasizes safety and efficiency, with measures in place to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) undergoes various types of reactions, primarily focusing on its role as a catalyst in cross-coupling reactions. These reactions include:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond.
Transmetalation: Involves the transfer of an organic group from a metal (such as boron, tin, or zinc) to the palladium center.
Common Reagents and Conditions
The common reagents used in these reactions include organoboron compounds (for Suzuki-Miyaura coupling), organostannanes (for Stille coupling), and alkynes (for Sonogashira coupling). The reactions are typically carried out in the presence of a base (such as potassium carbonate or sodium hydroxide) and under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions are diverse and depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in Heck reaction, the product is an alkenyl-substituted aromatic compound.
Wissenschaftliche Forschungsanwendungen
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of complex organic molecules.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)
- Dichloro[1,3-bis(diphenylphosphino)propane]palladium(II)
- Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)
Uniqueness
Dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) is unique due to its specific ligand structure, which provides a balance of steric bulk and electronic properties. This balance enhances its stability and reactivity in catalytic processes, making it more efficient in certain reactions compared to other palladium complexes .
Eigenschaften
IUPAC Name |
ditert-butyl(quinolin-8-yloxy)phosphane;dichloropalladium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24NOP.2ClH.Pd/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJIYKGGIOACAN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2NOPPd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[4-(bromomethyl)phenyl]propanoate](/img/structure/B3333480.png)
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)










